![molecular formula C15H15ClO5 B5785860 methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been reported to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been reported to exhibit its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. It has also been reported to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. It has been reported to exhibit significant biological activities, making it an attractive compound for studying various diseases. However, there are also some limitations associated with this compound. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated.
Zukünftige Richtungen
There are several future directions for the study of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, to gain a better understanding of how it exerts its biological activities. Additionally, further studies are needed to investigate its potential side effects and toxicity, to ensure its safety for use in humans.
Synthesemethoden
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized by reacting 6-chloro-2-hydroxy-4-propylcoumarin with methyl chloroacetate in the presence of a base. The reaction proceeds via an esterification reaction, resulting in the formation of the desired product. This synthesis method has been reported in several scientific publications, and the purity of the product can be confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Several scientific studies have investigated the mechanism of action of this compound, and its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISVZGAHJUDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
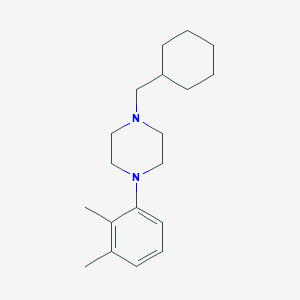
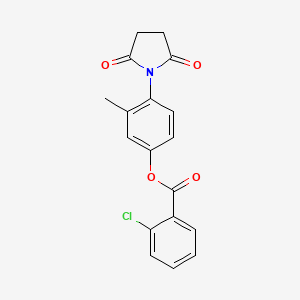
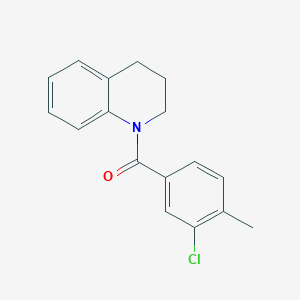
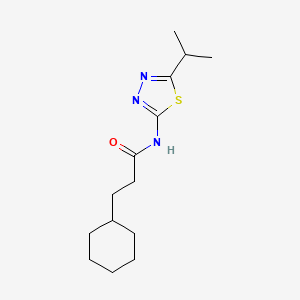

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)

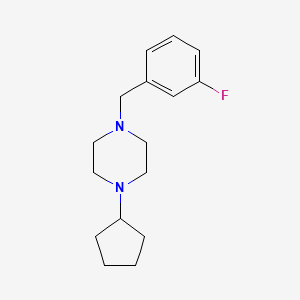
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
